molecular formula C17H18BrN3 B11964155 N-(4-Bromobenzylidene)-4-phenyl-1-piperazinamine

N-(4-Bromobenzylidene)-4-phenyl-1-piperazinamine

Cat. No.: B11964155
M. Wt: 344.2 g/mol
InChI Key: XPFKTEAJOXRIJS-XMHGGMMESA-N
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Description

N-(4-Bromobenzylidene)-4-phenyl-1-piperazinamine is a compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a nitrogen atom double-bonded to a carbon atom, which is also bonded to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromobenzylidene)-4-phenyl-1-piperazinamine typically involves the condensation reaction between 4-bromobenzaldehyde and 4-phenylpiperazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is stirred for several hours until the formation of the Schiff base is complete. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process can be optimized using techniques such as column chromatography or crystallization .

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromobenzylidene)-4-phenyl-1-piperazinamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-Bromobenzylidene)-4-phenyl-1-piperazinamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the bromine atom and the Schiff base moiety enhances its binding affinity and specificity. The exact pathways involved depend on the specific biological or chemical context .

Comparison with Similar Compounds

Similar Compounds

  • N′-(4-Bromobenzylidene)-2-hydroxybenzohydrazide
  • N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide
  • N-Bromosuccinimide

Uniqueness

N-(4-Bromobenzylidene)-4-phenyl-1-piperazinamine is unique due to its specific structural features, such as the presence of both a bromine atom and a Schiff base moiety. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C17H18BrN3

Molecular Weight

344.2 g/mol

IUPAC Name

(E)-1-(4-bromophenyl)-N-(4-phenylpiperazin-1-yl)methanimine

InChI

InChI=1S/C17H18BrN3/c18-16-8-6-15(7-9-16)14-19-21-12-10-20(11-13-21)17-4-2-1-3-5-17/h1-9,14H,10-13H2/b19-14+

InChI Key

XPFKTEAJOXRIJS-XMHGGMMESA-N

Isomeric SMILES

C1CN(CCN1C2=CC=CC=C2)/N=C/C3=CC=C(C=C3)Br

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)N=CC3=CC=C(C=C3)Br

Origin of Product

United States

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